Hex-2-EN-1-YL hexanoate
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Overview
Description
It is a colorless liquid with a fruity aroma, commonly used in the flavor and fragrance industry . This compound is naturally found in various fruits and plants, contributing to their characteristic scents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-EN-1-YL hexanoate can be synthesized through the esterification of hexanoic acid with hex-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
Hexanoic acid+Hex-2-en-1-ol→Hex-2-EN-1-YL hexanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out using a continuous flow reactor to ensure high efficiency and yield. The reaction conditions are optimized to maintain a steady state, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Hex-2-EN-1-YL hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hex-2-en-1-ol and hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hex-2-EN-1-YL hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions as a component of pheromones.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral scents to products.
Mechanism of Action
The mechanism of action of Hex-2-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Hex-2-EN-1-YL hexanoate can be compared with other similar esters, such as:
Hexyl hexanoate: Similar fruity aroma but differs in the position of the double bond.
Hex-3-EN-1-YL hexanoate: Another isomer with a double bond at a different position, leading to variations in scent and reactivity.
Octyl hexanoate: Longer carbon chain, resulting in a different olfactory profile.
This compound is unique due to its specific double bond position, which influences its chemical reactivity and sensory properties .
Properties
IUPAC Name |
hex-2-enyl hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPLEMTXCSYMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC=CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866319 |
Source
|
Record name | Hex-2-en-1-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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